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For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of
biologically active compounds. The isothiazole-4-carboxylate moiety, in particular, serves as a
key building block for developing novel therapeutic agents. This guide provides a comparative
analysis of the structure-activity relationships (SAR) of isothiazole-4-carboxylate derivatives
and structurally related analogs, focusing on their potential as fungicidal agents and kinase
inhibitors.

Fungicidal Activity of Isothiazole-Thiazole
Carboxamide Derivatives

A series of novel isothiazole-thiazole derivatives have been synthesized and evaluated for their
fungicidal activity against oomycetes, including Pseudoperonospora cubensis and
Phytophthora infestans. The core structure consists of a 3,4-dichloroisothiazole linked to a
thiazole ring, with a carboxamide functional group. The SAR studies reveal key insights into the
structural requirements for potent antifungal activity.

Quantitative Fungicidal Activity Data

The in vivo fungicidal activities of a series of isothiazole-thiazole derivatives are summarized
below. The data is presented as the half-maximal effective concentration (EC50) in mg/L.
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EC50 (mgl/L) vs. P. EC50 (mgl/L) vs. P.

Compound ID R Group . .
cubensis infestans

6a Phenyl >100 >100
6b 2-Fluorophenyl 12.49 13.00
6¢c 3-Fluorophenyl 2.52 3.15
6d 4-Fluorophenyl 1.98 2.48
6e 2-Chlorophenyl 8.76 9.88
6f 3-Chlorophenyl 2.11 2.65
69 4-Chlorophenyl 1.56 2.01
6h 2-Methylphenyl 10.21 11.54
6i 3-Methylphenyl 3.15 3.87
6j 4-Methylphenyl 2.87 3.45
6k 2,4-Difluorophenyl 1.01 1.23
6l 2,6-Difluorophenyl 0.56 0.87
6m 3,4-Dichlorophenyl 1.23 1.54
6n Pyridin-2-yl 0.89 1.10
60 Pyridin-3-yl 1.76 2.13
6p Pyridin-4-yl 1.54 1.98
6q Thiophen-2-yl 2.34 2.87
6r Furan-2-yl 2.87 3.43
6 ;:l\//llethyl—lH—pyrazol— 0.76 0.08
ot i:xethyl-lH-pyrazol- 102 134
6u 1-Methyl-1H-pyrazol- 0.046 0.20

5-yl
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Structure-Activity Relationship Analysis

The SAR of these isothiazole-thiazole carboxamide derivatives can be summarized as follows:

e Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring generally enhances
fungicidal activity. A single fluorine or chlorine atom at the para-position (compounds 6d and
69) is more favorable than at the ortho- or meta-positions. Disubstitution with fluorine atoms,
particularly at the 2,6-positions (compound 6l), leads to a significant increase in potency.

o Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings such as pyridine,
thiophene, and furan results in compounds with good activity. Notably, pyrazole-containing
derivatives show excellent potency.

» Position of the Pyrazole Ring: The position of attachment to the pyrazole ring is critical. A 1-
methyl-1H-pyrazol-5-yl substituent (compound 6u) results in the most potent compound in
the series, with EC50 values in the low nanomolar range.[1][2]

Experimental Protocol: In Vivo Fungicidal Assay against
P. cubensis and P. infestans

The in vivo fungicidal activity of the synthesized compounds is evaluated using a pot
experiment.

¢ Plant Cultivation: Cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) plants
are grown in pots in a greenhouse until they reach the two-leaf stage.

o Compound Preparation: The test compounds are dissolved in a small amount of N,N-
dimethylformamide (DMF) and then diluted with water containing a surfactant to the desired
concentrations.

» Application: The prepared solutions of the compounds are sprayed evenly onto the leaves of
the cucumber and tomato plants.

 Inoculation: After 24 hours, the treated plants are inoculated with a spore suspension of P.
cubensis or P. infestans.
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 Incubation: The inoculated plants are incubated in a growth chamber at 20-25°C and high
humidity for 5-7 days.

o Evaluation: The disease severity on the leaves is assessed by calculating the percentage of
the leaf area covered by lesions compared to the control group (treated with a blank solution
without the test compound).

o EC50 Calculation: The EC50 values are calculated by probit analysis of the dose-response
data.[3][4][5][6]

MEKZ1 Inhibitory Activity of Isothiazole-4-
Carboxamidine Derivatives

While not strictly isothiazole-4-carboxylates, isothiazole-4-carboxamidines are close structural
analogs that have been investigated as inhibitors of MEK1, a key kinase in the
RAS/RAF/MEK/ERK signaling pathway. The SAR of this series provides valuable insights into
the electronic and steric requirements for potent inhibition.

Structure-Activity Relationship Analysis

A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine
derivatives were developed as potent and selective MEK1 inhibitors. The optimization of the
carboxamidine and the phenoxyaniline groups led to the identification of highly active
compounds.[7]

o Carboxamidine Group: The carboxamidine moiety at the 4-position of the isothiazole ring is
crucial for activity. Modifications of the substituents on the amidine nitrogen can significantly
impact potency and pharmacokinetic properties.

o Phenoxyaniline Group: The presence of a phenoxyaniline group attached to the isothiazole
core is a key feature for potent MEK1 inhibition. Substitutions on this aromatic system can
modulate the inhibitory activity.

Experimental Protocol: In Vitro MEK1 Kinase Assay

The inhibitory activity of the compounds against MEK1 can be determined using a variety of in
vitro kinase assay formats. A common method is a luminescence-based assay that measures
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ATP consumption.[8][9][10][11][12]

* Reagents: Recombinant active MEK1 enzyme, inactive ERK2 (as a substrate), ATP, and a
kinase-glo luminescent assay Kit.

o Compound Preparation: The test compounds are dissolved in DMSO to prepare stock
solutions, which are then serially diluted to the desired concentrations.

o Kinase Reaction: The MEK1 enzyme is pre-incubated with the test compounds in a reaction
buffer. The kinase reaction is initiated by adding the ERK2 substrate and ATP. The reaction is
allowed to proceed at room temperature for a defined period.

e Luminescence Detection: The kinase-glo reagent is added to the reaction mixture to stop the
kinase reaction and measure the amount of remaining ATP. The luminescence signal is
inversely proportional to the kinase activity.

» |C50 Determination: The IC50 values are calculated by plotting the percentage of inhibition
against the compound concentration and fitting the data to a dose-response curve.

MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK1 in the MEK/ERK signaling pathway, a
critical pathway for cell proliferation and survival that is often dysregulated in cancer.
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Caption: The MEK/ERK signaling pathway and the point of inhibition by isothiazole-4-
carboxamidine derivatives.
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Conclusion

The structure-activity relationship studies of isothiazole-4-carboxylate derivatives and their
close analogs reveal distinct structural requirements for different biological activities. For
fungicidal activity, substitutions on the appended aromatic or heteroaromatic ring of isothiazole-
thiazole carboxamides play a critical role in determining potency. In the case of MEK1 inhibition
by isothiazole-4-carboxamidines, the nature of the substituents on the carboxamidine and the
phenoxyaniline moiety are key determinants of inhibitory activity.

The data and experimental protocols presented in this guide offer a valuable resource for
researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the
isothiazole-4-carboxylate scaffold, guided by these SAR principles, holds promise for the
development of novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b171821#structure-activity-relationship-sar-of-
isothiazole-4-carboxylate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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